5-Chloro-2-hydroxypyridine (5-Cl-2-OH pyridine) acts as a donor ligand in the formation of coordination complexes with various metals. Its ability to donate electrons through its nitrogen and oxygen atoms makes it a versatile chelating agent. Studies have shown it to form complexes with copper, where it exists in a zwitterionic form known as 5-chloropyridinium-2-olate. These complexes exhibit diverse properties and potential applications in various fields, including catalysis and material science [1].
5-Cl-2-OH pyridine has been employed in research investigating the mechanisms of action of specific enzymes. One example is its use in studies of xanthine dehydrogenase, an enzyme involved in purine metabolism. Researchers have utilized 5-Cl-2-OH pyridine to investigate the effect of the anticoagulant drug dicumarol on xanthine dehydrogenase activity [2]. This research contributes to the understanding of drug mechanisms and potential side effects.
5-Chloro-2-hydroxypyridine is an organic compound with the molecular formula C₅H₄ClNO. It is characterized by a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in diverse
As a ligand, 5-Cl-2-OH-pyridine interacts with metal ions through its lone pair on the nitrogen and the oxygen atom of the hydroxyl group. This interaction donates electron density to the metal center, influencing its properties and potentially leading to the formation of novel materials with desired functionalities [].
5-Chloro-2-hydroxypyridine has been studied for its biological activities, particularly its role as an enzyme inhibitor. It has been used to explore the effects of dicumarol on xanthine dehydrogenase, an important enzyme in purine metabolism. The compound acts as a donor ligand and primarily targets xanthine dehydrogenase, influencing the purine degradation pathway .
Several methods exist for synthesizing 5-Chloro-2-hydroxypyridine:
The applications of 5-Chloro-2-hydroxypyridine are diverse:
Research has shown that 5-Chloro-2-hydroxypyridine derivatives can enhance the performance of perovskite solar cells by modulating electronic structures. For instance, derivatives with amino or fluorine end groups have demonstrated improved passivation abilities and stability in solar cell applications. These studies highlight the compound's potential in renewable energy technologies .
Several compounds share structural similarities with 5-Chloro-2-hydroxypyridine:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
6-Chloro-2-hydroxypyridine | Chlorine at the 6-position instead of the 5-position | Different reactivity due to position change |
2-Chloro-3-hydroxypyridine | Chlorine at the 2-position and hydroxyl at the 3-position | Distinct properties due to different substituent positions |
5-Bromo-2-hydroxypyridine | Bromine replaces chlorine at the 5-position | Increased reactivity due to bromine's larger size |
The uniqueness of 5-Chloro-2-hydroxypyridine lies in:
Irritant